molecular formula C12H17BO3 B1426664 2-Methyl-4-pentanoylphenylboronic acid CAS No. 1793003-61-8

2-Methyl-4-pentanoylphenylboronic acid

Cat. No. B1426664
CAS RN: 1793003-61-8
M. Wt: 220.07 g/mol
InChI Key: WDIQDPYDEQZENV-UHFFFAOYSA-N
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Description

2-Methyl-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 1793003-61-8. It has a molecular weight of 220.08 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.08 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Functionalized Schiff Base Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized, using potassium 2-{[(E)-1-(2-hydroxyphenyl)alkylidene]amino}-4-methyl-pentanoates, demonstrating potential as anticancer drugs (Basu Baul et al., 2009).
  • Synthesis of Boronates : New boronates have been prepared from 2,4-pentanedione derived ligands, which are structurally related to ligands derived from salicylaldehyde, highlighting differences in reactivity and structural changes due to the presence of methyl groups in the chelate rings (Sánchez et al., 2004).

Biotechnology and Microbiology

  • Pentanol Isomer Synthesis in Engineered Microorganisms : Research on the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, in engineered microorganisms, highlights potential applications as biofuels (Cann & Liao, 2009).

Materials Science and Nanotechnology

  • Nanoparticles for Sustained Release in Agriculture : Studies on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture illustrate the potential of these systems for controlled delivery and reduced environmental toxicity (Campos et al., 2015).

Catalysis

  • Catalytic Conversion and Characterization of Oxidic Materials : Research on the catalytic conversion of 4-methyl-pentan-2-ol over oxidic materials derived from layered double hydroxides, with a focus on the influence of copper on alcohol dehydrogenation, offers insights into catalytic applications (Meloni et al., 2008).

properties

IUPAC Name

(2-methyl-4-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQDPYDEQZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250242
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1793003-61-8
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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